4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chloro, fluoro, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.
Introduction of Substituents: The chloro, fluoro, and phenyl groups are introduced through various substitution reactions. For example, the chloro and fluoro groups can be introduced via halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI).
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the appropriate thiol with the pyrrolo[2,3-d]pyrimidine core under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of specific proteins involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(3-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
The uniqueness of 4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine lies in its specific combination of substituents, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H16ClF2N3S |
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Molecular Weight |
463.9 g/mol |
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H16ClF2N3S/c26-21-10-5-11-22(28)20(21)14-32-25-23-19(16-6-2-1-3-7-16)13-31(24(23)29-15-30-25)18-9-4-8-17(27)12-18/h1-13,15H,14H2 |
InChI Key |
KERWWOMPPLGMRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)SCC4=C(C=CC=C4Cl)F)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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